trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid chemical properties
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid chemical properties
An In-depth Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Abstract
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (t-HMCCA) is a bifunctional cycloaliphatic molecule of significant interest in medicinal chemistry and materials science. Its rigid, non-aromatic scaffold, combined with the orthogonal reactivity of its primary alcohol and carboxylic acid functional groups, makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of the core chemical properties of t-HMCCA, offering field-proven insights into its synthesis, reactivity, and application, with a particular focus on its role in drug development.
Molecular Structure and Core Physicochemical Properties
At its core, t-HMCCA is a disubstituted cyclohexane. The "trans" designation is critical, indicating that the hydroxymethyl (-CH₂OH) and carboxylic acid (-COOH) groups are on opposite sides of the cyclohexane ring plane, typically in a diequatorial conformation in the stable chair form. This stereochemistry imparts a linear and rigid geometry to the molecule, a feature highly sought after in the design of specific-binding ligands and structured polymers.
The cyclohexane ring's chair conformation is a key determinant of its properties. The diequatorial positioning of the bulky substituents minimizes steric strain, rendering the trans isomer more thermodynamically stable than its cis counterpart. This stability is a crucial factor in synthetic strategies aimed at producing the desired isomer.[1]
Caption: 2D representation of t-HMCCA's structure.
A summary of its key physical and chemical identifiers is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [2][3] |
| Molecular Weight | 158.19 g/mol | [2] |
| CAS Number | 66185-74-8 | [3] |
| Appearance | White to off-white solid/crystalline powder | [4][5] |
| Melting Point | 141 °C | [3] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Topological Polar Surface Area | 57.5 Ų | [6] |
| Purity | Typically ≥97% or ≥98% | [3][7] |
Chemical Reactivity and Synthetic Utility
The synthetic value of t-HMCCA stems from the presence of two distinct functional groups: a carboxylic acid and a primary alcohol. This bifunctionality allows for selective and sequential reactions, making it an ideal scaffold for building more complex molecules.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization. It readily undergoes standard transformations:
-
Esterification: Reaction with alcohols under acidic conditions (e.g., concentrated H₂SO₄ in methanol) yields the corresponding esters.[8] This is often used as a protecting group strategy or to modulate solubility and pharmacokinetic properties in drug candidates.
-
Amidation: Activation of the carboxylic acid (e.g., using coupling reagents like DCC, EDC, or conversion to an acyl chloride) followed by reaction with an amine forms a stable amide bond. This is a cornerstone reaction in the synthesis of peptides and small molecule drugs.
-
Reduction: The carboxylic acid can be reduced to the primary alcohol, although this requires strong reducing agents like LiAlH₄ and is generally less common than reactions at the hydroxymethyl group.
Reactions of the Hydroxymethyl Group
The primary alcohol offers a complementary set of reactive pathways:
-
Oxidation: Selective oxidation can convert the hydroxymethyl group to an aldehyde or back to a carboxylic acid, depending on the reagents and conditions chosen.
-
Esterification/Etherification: The alcohol can react with carboxylic acids or acyl chlorides to form esters, or with alkyl halides to form ethers.
-
Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be readily converted into a better one, such as a tosylate[1][9] or mesylate. This activated intermediate is then susceptible to nucleophilic substitution, providing a route to introduce a wide range of functionalities, including azides, halides, and amines.[8]
Caption: Key reactive pathways for t-HMCCA's functional groups.
This dual reactivity is expertly exploited in pharmaceutical synthesis. For example, t-HMCCA is a key starting material for producing tranexamic acid, an important antifibrinolytic agent.[8] This synthesis typically involves converting the hydroxyl group into an amine, demonstrating the utility of the strategies outlined above.[8]
Synthesis Protocol: From p-Hydroxybenzoic Acid
A common and industrially scalable method for producing t-HMCCA involves the catalytic hydrogenation of p-hydroxybenzoic acid, followed by isomerization to enrich the desired trans isomer.[10] The causality behind this choice is the low cost and high availability of the aromatic starting material.
Step-by-Step Methodology
Part A: Catalytic Hydrogenation
-
Reactor Setup: Charge a high-pressure autoclave reactor with p-hydroxybenzoic acid, a suitable solvent (e.g., water), and a hydrogenation catalyst (e.g., 5% Ruthenium on Carbon, Ru/C).[10]
-
Inerting: Purge the reactor with an inert gas, such as nitrogen, to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the target temperature. The aromatic ring is reduced to a cyclohexane ring under these conditions, yielding a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
-
Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the reaction mixture to recover the catalyst. The solvent is then removed under reduced pressure to yield the crude product mixture.
Part B: Isomerization
-
Rationale: The hydrogenation step often produces a mixture of cis and trans isomers. Since the trans isomer is thermodynamically more stable, an isomerization step is employed to increase its proportion.
-
Procedure: Dissolve the crude product mixture in a suitable solvent. Add a catalytic amount of a strong base, such as a sodium alkoxide.[10]
-
Equilibration: Heat the mixture to allow the epimerization at the carbon bearing the carboxyl group to reach thermodynamic equilibrium, which favors the trans product.[10]
-
Isolation & Purification: After cooling, the reaction is quenched and neutralized. The final product, enriched in the trans isomer, is isolated. Recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) is performed to obtain high-purity t-HMCCA.[10]
Caption: Workflow for the synthesis of t-HMCCA.
Analytical Characterization
Confirming the identity and purity of t-HMCCA relies on standard spectroscopic techniques. A senior scientist would interpret the spectra as follows:
-
¹H NMR: The proton NMR spectrum would be expected to show a broad singlet for the carboxylic acid proton (>10 ppm), signals for the -CH₂- protons of the hydroxymethyl group, and a complex multiplet pattern for the cyclohexane ring protons. The chemical shifts and coupling constants of the protons at C1 and C4 can be used to confirm the trans stereochemistry.
-
¹³C NMR: The carbon NMR would show a characteristic signal for the carbonyl carbon of the carboxylic acid (~175-185 ppm), a signal for the carbon of the hydroxymethyl group (~60-70 ppm), and several signals in the aliphatic region (20-50 ppm) corresponding to the cyclohexane ring carbons.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the functional groups. A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[12][13] This overlaps with a sharper O-H stretch from the alcohol group around 3200-3500 cm⁻¹. A strong C=O stretch for the carboxylic acid will appear around 1700 cm⁻¹.[12]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 158.[2]
Applications in Drug Discovery and Development
The rigid, saturated scaffold of t-HMCCA is a valuable alternative to the phenyl ring commonly used in drug design. This "saturated bioisostere" approach offers several advantages:
-
Improved Physicochemical Properties: Replacing an aromatic ring with a cycloalkane scaffold can increase solubility and reduce metabolic liability, improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
-
Three-Dimensionality: Unlike a flat aromatic ring, the chair-like structure of the cyclohexane ring projects its substituents into specific vectors in 3D space. This allows for more precise and optimized interactions with the binding pockets of target proteins.
-
Scaffold Hopping: It serves as a novel and patentable core structure. It has been incorporated into the synthesis of inhibitors for targets like Janus kinase (JAK).[14][15]
Safety and Handling
According to aggregated GHS data, trans-4-(hydroxymethyl)cyclohexanecarboxylic acid is classified as an irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[16][17] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place, away from oxidizing agents.[16]
References
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Chemsrc. (2025). trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. Available at: [Link]
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PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2021). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. WO2021107047A1.
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Aladdin Scientific. 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture). Available at: [Link]
- Google Patents. (2017). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. CN106316825A.
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Qi, Q. R., Huang, W. C., & Zheng, H. (2008). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. ResearchGate. Available at: [Link]
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PubChem. 4-Hydroxycyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Pharmaffiliates. trans 4-Hydroxycyclohexane carboxylic Acid. Available at: [Link]
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Chad's Prep. (2018). 15.6d Structural Determination From All Spectra Example 4. YouTube. Available at: [Link]
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The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available at: [Link]
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Qi, Q. R., et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. Available at: [Link]
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